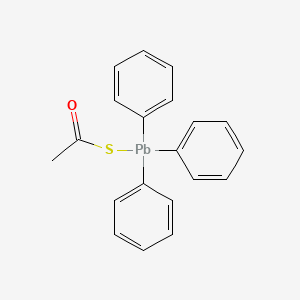

(Acetylsulfanyl)(triphenyl)plumbane

Description

(Acetylsulfanyl)(triphenyl)plumbane is an organolead compound with the general formula (C₆H₅)₃Pb-S-COCH₃, consisting of a central lead atom bonded to three phenyl groups and an acetylsulfanyl (-S-COCH₃) substituent. The acetylsulfanyl group introduces a polar carbonyl moiety, distinguishing it from simpler alkyl or aryl sulfanyl derivatives.

Properties

CAS No. |

15590-78-0 |

|---|---|

Molecular Formula |

C20H18OPbS |

Molecular Weight |

513 g/mol |

IUPAC Name |

S-triphenylplumbyl ethanethioate |

InChI |

InChI=1S/3C6H5.C2H4OS.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

YYAOWIZOIWOGHH-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetylsulfanyl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Ph3PbH+CH3COS→Ph3PbSCOCH3+H2

In this reaction, triphenylplumbane (Ph₃PbH) reacts with thioacetic acid (CH₃COS) to form this compound (Ph₃PbSCOCH₃) and hydrogen gas (H₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Acetylsulfanyl)(triphenyl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) derivatives.

Reduction: Reduction reactions can convert it back to triphenylplumbane.

Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.

Scientific Research Applications

(Acetylsulfanyl)(triphenyl)plumbane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

Biology: Research into its biological activity and potential toxicity is ongoing.

Medicine: Investigations into its potential use in pharmaceuticals and as a diagnostic agent.

Industry: Applications in materials science, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (Acetylsulfanyl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The acetylsulfanyl group can participate in nucleophilic and electrophilic reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Increases with larger substituents (e.g., benzyl > phenyl > acetyl > propyl > ethyl > methyl).

- Steric Effects : Bulky groups like benzyl or phenyl may hinder reactivity at the lead center, whereas smaller groups (methyl, ethyl) allow for greater accessibility .

Physical and Chemical Properties

- Melting Points : Only (Ethylthio)triphenylplumbane has a reported melting point (67–68°C) . The acetyl derivative’s melting point is expected to be higher due to dipole-dipole interactions from the carbonyl group.

- Stability : Sulfanyl-lead bonds are generally sensitive to oxidation and hydrolysis. Electron-withdrawing groups like acetyl may further destabilize the Pb-S bond compared to electron-donating alkyl groups .

- Biodegradation: While focuses on organophosphate esters (OPEs), triphenylplumbane derivatives with aromatic substituents (e.g., phenyl, benzyl) may exhibit lower biodegradability due to their structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.